2-[4-(4-phenylpiperazin-1-yl)butyl]-2,3-dihydro-1H-isoindole-1,3-dione
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Overview
Description
2-[4-(4-phenylpiperazin-1-yl)butyl]-2,3-dihydro-1H-isoindole-1,3-dione is a complex organic compound with the molecular formula C22H25N3O2 This compound is a derivative of phthalimide, which is known for its applications in organic synthesis and medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
2-[4-(4-phenylpiperazin-1-yl)butyl]-2,3-dihydro-1H-isoindole-1,3-dione can be synthesized through a multi-step process involving the reaction of phthalimide with 4-(4-phenylpiperazin-1-yl)butylamine. The general synthetic route involves:
Formation of Phthalimide: Phthalimide is typically prepared by heating phthalic anhydride with ammonia or ammonium carbonate.
Alkylation: The phthalimide is then alkylated with 4-(4-phenylpiperazin-1-yl)butylamine under basic conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
2-[4-(4-phenylpiperazin-1-yl)butyl]-2,3-dihydro-1H-isoindole-1,3-dione undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the phthalimide moiety.
Oxidation and Reduction: The phenylpiperazine group can undergo oxidation and reduction reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include alkyl halides and bases such as sodium hydroxide.
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) is common.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various N-alkylated derivatives, while oxidation and reduction can modify the phenylpiperazine group.
Scientific Research Applications
2-[4-(4-phenylpiperazin-1-yl)butyl]-2,3-dihydro-1H-isoindole-1,3-dione has several scientific research applications:
Medicinal Chemistry: It is used in the development of pharmaceutical compounds, particularly those targeting neurological disorders.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules.
Biological Studies: It is used in studies involving enzyme inhibition and receptor binding due to its structural features.
Mechanism of Action
The mechanism of action of 2-[4-(4-phenylpiperazin-1-yl)butyl]-2,3-dihydro-1H-isoindole-1,3-dione involves its interaction with specific molecular targets. The phenylpiperazine moiety is known to interact with neurotransmitter receptors, potentially modulating their activity. This interaction can lead to various biological effects, making the compound useful in neurological research.
Comparison with Similar Compounds
2-[4-(4-phenylpiperazin-1-yl)butyl]-2,3-dihydro-1H-isoindole-1,3-dione can be compared with other similar compounds such as:
Phthalimide Derivatives: These include compounds like N-alkylphthalimides, which are used in organic synthesis.
Phenylpiperazine Derivatives: Compounds like 1-(4-phenylpiperazin-1-yl)ethanone, which have applications in medicinal chemistry.
The uniqueness of this compound lies in its combined structural features, which offer a wide range of applications in various scientific fields.
Properties
Molecular Formula |
C22H25N3O2 |
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Molecular Weight |
363.5 g/mol |
IUPAC Name |
2-[4-(4-phenylpiperazin-1-yl)butyl]isoindole-1,3-dione |
InChI |
InChI=1S/C22H25N3O2/c26-21-19-10-4-5-11-20(19)22(27)25(21)13-7-6-12-23-14-16-24(17-15-23)18-8-2-1-3-9-18/h1-5,8-11H,6-7,12-17H2 |
InChI Key |
NTZGJPKDNJJWLR-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1CCCCN2C(=O)C3=CC=CC=C3C2=O)C4=CC=CC=C4 |
Origin of Product |
United States |
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